3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups at the 3rd and 5th positions of the benzene ring and a 6-methylpyridin-2-yl group attached to the nitrogen atom of the amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 6-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it can bind to bacterial receptors and interfere with the signaling pathways that regulate biofilm formation and virulence factor production . This disruption can reduce bacterial resistance and enhance the effectiveness of antimicrobial treatments .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethoxy-N-(5-methylpyridin-2-yl)benzamide
- 3,4-dimethoxy-N-(pyrimidin-2-yl)benzamide
- 2,3-dimethoxy-N-(pyridin-2-yl)benzamide
Uniqueness
3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 6-methylpyridin-2-yl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
86425-51-6 |
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Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C15H16N2O3/c1-10-5-4-6-14(16-10)17-15(18)11-7-12(19-2)9-13(8-11)20-3/h4-9H,1-3H3,(H,16,17,18) |
InChI Key |
OVLKEEJIEOOWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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